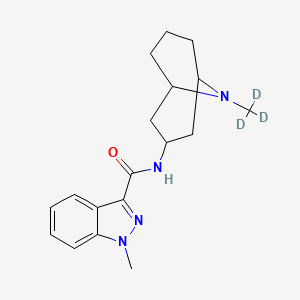

Granisetron-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Granisétron-d3 est une forme deutérée du granisétron, un antagoniste puissant et sélectif du récepteur de la sérotonine 5-HT3. Ce composé est principalement utilisé dans la recherche scientifique comme un étalon interne marqué par un isotope stable pour la quantification du granisétron dans diverses matrices biologiques. Le granisétron lui-même est largement utilisé comme antiémétique pour prévenir les nausées et les vomissements causés par la chimiothérapie, la radiothérapie et la chirurgie .

Méthodes De Préparation

La synthèse du Granisétron-d3 implique l'incorporation d'atomes de deutérium dans la molécule de granisétron. Cela peut être réalisé par diverses voies de synthèse, y compris l'utilisation de réactifs ou de solvants deutérés. Une méthode courante implique l'hydrogénation du granisétron en présence de gaz deutérium, ce qui entraîne le remplacement des atomes d'hydrogène par du deutérium . Les méthodes de production industrielle du Granisétron-d3 sont similaires à celles utilisées pour d'autres composés deutérés, impliquant des processus de synthèse et de purification à grande échelle pour garantir une pureté élevée et un enrichissement isotopique .

Analyse Des Réactions Chimiques

Le Granisétron-d3, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Oxydation : Le granisétron peut être oxydé en milieu acide ou alcalin, ce qui conduit à la formation de produits de dégradation.

Réduction : Les réactions de réduction sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Substitution : Le granisétron peut subir des réactions de substitution, en particulier impliquant le cycle indazole.

Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les agents oxydants. Les principaux produits formés à partir de ces réactions sont généralement des produits de dégradation qui peuvent être analysés à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) .

Applications de recherche scientifique

Le Granisétron-d3 est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Biologie : Dans des études portant sur la pharmacocinétique et le métabolisme du granisétron.

Médecine : Dans la recherche clinique pour surveiller les niveaux de granisétron chez les patients sous chimiothérapie.

Mécanisme d'action

Le Granisétron-d3, comme le granisétron, exerce ses effets en antagonisant sélectivement le récepteur de la sérotonine 5-HT3. Ce récepteur est un canal ionique contrôlé par un ligand qui sert de médiateur à la transmission synaptique rapide dans les systèmes nerveux central et périphérique. En se liant au récepteur 5-HT3 avec une forte affinité, le Granisétron-d3 bloque l'afflux d'ions sodium et calcium qui se produit lors de la liaison de la sérotonine, inhibant ainsi le réflexe vomitif .

Applications De Recherche Scientifique

Granisetron-d3 is extensively used in scientific research, particularly in the fields of:

Mécanisme D'action

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, this compound blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the vomiting reflex .

Comparaison Avec Des Composés Similaires

Le Granisétron-d3 est comparé à d'autres antagonistes du récepteur 5-HT3, tels que :

- Ondansétron

- Tropisétron

- Palonosétron

- Dolasetron

Bien que tous ces composés partagent un mécanisme d'action similaire, le granisétron est reconnu pour sa haute sélectivité et sa puissance . Le caractère unique du Granisétron-d3 réside dans son utilisation comme étalon interne marqué par un isotope stable, ce qui n'est pas une caractéristique des autres composés .

Activité Biologique

Granisetron-d3, a deuterated analogue of granisetron, is a selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in scientific research and clinical applications related to the management of nausea and vomiting, particularly in patients undergoing chemotherapy. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative studies with other compounds.

This compound functions by selectively antagonizing the 5-HT3 receptor, a ligand-gated ion channel involved in mediating fast synaptic transmission in both the central and peripheral nervous systems. By binding to this receptor, this compound inhibits the influx of sodium and calcium ions that occurs upon serotonin binding, thereby blocking the vomiting reflex. This mechanism is crucial for its effectiveness in preventing chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

The deuterated form of granisetron may provide advantages in pharmacokinetic studies due to its altered metabolic pathways compared to non-deuterated versions. Studies have shown that the incorporation of deuterium can enhance the stability and half-life of the compound in biological systems, which is beneficial for understanding its distribution and metabolism .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | Approximately 9 hours |

| Bioavailability | High (oral administration) |

| Metabolism | Hepatic via CYP enzymes |

| Excretion | Renal |

Clinical Applications

This compound has been utilized in various clinical settings to monitor granisetron levels in patients receiving chemotherapy. A meta-analysis indicated that oral granisetron is more effective than its transdermal counterpart in controlling CINV among adults . The study involved 1,086 patients and concluded that oral administration achieved better control rates without significant differences in adverse effects like constipation or QTc prolongation .

Comparative Studies

This compound has been compared with other 5-HT3 receptor antagonists such as ondansetron, palonosetron, and dolasetron. While all these compounds share a similar mechanism of action, this compound is noted for its high selectivity and potency .

Table 2: Comparison of 5-HT3 Receptor Antagonists

| Compound | Selectivity | Potency | Route of Administration |

|---|---|---|---|

| This compound | High | High | Oral/Transdermal |

| Ondansetron | Moderate | Moderate | Oral/IV |

| Palonosetron | High | Very High | IV |

| Dolasetron | Moderate | Low | Oral/IV |

Case Studies

A notable study investigated the effects of granisetron on Alzheimer's disease pathology in TgSwDI mice. The findings revealed that granisetron enhanced blood-brain barrier (BBB) integrity and reduced amyloid plaques, suggesting potential neuroprotective effects beyond its antiemetic properties .

Study Design:

- Subjects : Young (4 months) and aged (18 months) TgSwDI mice.

- Dosage : 3 mg/kg/day granisetron administered via osmotic minipumps for 28 days.

- Outcome Measures : BBB integrity assessment and amyloid plaque quantification.

Propriétés

IUPAC Name |

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.